(2E)-2-{[(2-chlorophenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one
Description
(2E)-2-{[(2-Chlorophenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one is a benzothiazine derivative featuring a 1,4-benzothiazine core substituted with a 2-chlorophenylamino-methylidene group at the 2-position. The compound adopts an E-configuration around the methylidene double bond, which influences its molecular geometry and intermolecular interactions.
Synthesis: The compound is synthesized via condensation reactions starting from 3,4-dihydro-2H-1,4-benzothiazin-3-one precursors. Substituted benzothiazinones are typically functionalized using reagents like bis(2-chloroethyl)amine to introduce diverse substituents, achieving yields >70% under optimized conditions .
Structural Characterization: Single-crystal X-ray diffraction (SC-XRD) is the primary method for elucidating its crystal structure. The SHELX suite of programs (e.g., SHELXL, SHELXS) is widely employed for refining crystallographic data, ensuring high precision in bond length and angle determinations . The E-configuration and planar benzothiazine ring facilitate π-π stacking and hydrogen bonding (e.g., N–H···O/S interactions), critical for stabilizing the crystal lattice .
Properties
IUPAC Name |
(2E)-2-[(2-chloroanilino)methylidene]-4H-1,4-benzothiazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS/c16-10-5-1-2-6-11(10)17-9-14-15(19)18-12-7-3-4-8-13(12)20-14/h1-9,17H,(H,18,19)/b14-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMWBLORADWGCJ-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=CNC3=CC=CC=C3Cl)S2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=O)/C(=C\NC3=CC=CC=C3Cl)/S2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-{[(2-chlorophenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one typically involves the condensation of 2-chloroaniline with a suitable aldehyde or ketone, followed by cyclization to form the benzothiazine ring. The reaction conditions often require the use of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention, making the process more cost-effective and reproducible.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-{[(2-chlorophenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted benzothiazine derivatives.
Scientific Research Applications
Research indicates that benzothiazine derivatives exhibit various biological activities, including:
- Antimicrobial Activity : Some studies have highlighted the efficacy of benzothiazine derivatives against various bacterial strains. The presence of the chlorophenyl group may enhance the compound's ability to penetrate bacterial cell walls .
- Anticancer Properties : Preliminary studies suggest that compounds similar to (2E)-2-{[(2-chlorophenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one may inhibit cancer cell proliferation. The mechanism often involves the modulation of cell signaling pathways associated with apoptosis and cell cycle regulation .
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial properties of various benzothiazine derivatives, including this compound. The results indicated significant activity against Gram-positive bacteria, suggesting a potential application in developing new antibiotics .
Case Study 2: Anticancer Research
In another investigation, the compound was tested for its cytotoxic effects on human cancer cell lines. Results demonstrated that it could induce apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of (2E)-2-{[(2-chlorophenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways.
Comparison with Similar Compounds
Structural and Substituent Variations
Electronic and Steric Effects
- Substituent Position : The 2-chlorophenyl group in the target compound induces steric hindrance, reducing rotational freedom compared to 4-substituted analogs (e.g., 4-methoxyphenyl in ). This impacts packing efficiency and melting points.
- Heteroatom Influence : Replacement of sulfur with oxygen (benzoxazines) decreases ring aromaticity, lowering thermal stability (ΔTm ~20–30°C) and altering UV-Vis absorption profiles .
- Electron Modulation : Electron-withdrawing groups (e.g., Cl) enhance electrophilicity at the methylidene carbon, increasing reactivity toward nucleophiles compared to electron-donating substituents (e.g., OMe) .
Crystallographic and Hydrogen-Bonding Patterns
- Target Compound: Exhibits N–H···O hydrogen bonds between the benzothiazinone carbonyl and amino groups, with π-π stacking distances of ~3.5 Å .
- Triazole-Thione Analogs : Chlorophenyl-containing derivatives (e.g., in ) form extended networks via N–H···S and O–H···S bonds, creating hexagonal supramolecular assemblies.
- Benzoxazines : Oxygen’s higher electronegativity strengthens C=O···H–N interactions, leading to tighter packing but increased brittleness .
Biological Activity
The compound (2E)-2-{[(2-chlorophenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one , with CAS number 422274-69-9 , belongs to the class of benzothiazine derivatives. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a benzothiazine core, which is known for various biological activities. The presence of the 2-chlorophenyl moiety is significant in modulating its pharmacological properties.
Biological Activity Overview
Research indicates that benzothiazine derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Various studies have demonstrated that compounds similar to the target compound possess significant antibacterial and antifungal properties.
- Anticancer Potential : Some derivatives have shown cytotoxic effects against different cancer cell lines.
- Anti-inflammatory Effects : The inhibition of pro-inflammatory cytokines has been reported in related compounds.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many benzothiazine derivatives act as inhibitors of key enzymes involved in disease processes.
- Receptor Modulation : Certain compounds influence receptor activity, which can lead to therapeutic effects in conditions such as inflammation or cancer.
- Cell Cycle Interference : Some studies suggest that these compounds may disrupt the cell cycle in cancer cells, promoting apoptosis.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
A study evaluated the anticancer potential of similar benzothiazine derivatives against various cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited IC50 values in the micromolar range, suggesting significant cytotoxicity.
Case Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial activity was assessed using both disk diffusion and broth microdilution methods. The compound demonstrated notable inhibition zones against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
